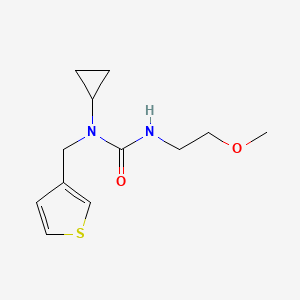
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has been studied for its potential applications in the field of medicine. It is a urea derivative that has shown promise as a therapeutic agent due to its unique chemical structure and properties. In
Applications De Recherche Scientifique
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been tested against various types of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been tested for its anti-inflammatory properties and has shown promise as a therapeutic agent for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation in the body.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, reduce inflammation in the body, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is its low toxicity and good bioavailability. This makes it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are many future directions for research on 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea. One area of research could involve further optimization of the synthesis method to improve yield and scalability. Another area of research could involve testing the compound in animal models of cancer and other diseases to determine its efficacy and safety. Additionally, further research could be done to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, research could be done to improve the solubility of the compound in water, which would make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of cyclopropylamine with 2-methoxyethyl isocyanate and thiophen-3-ylmethyl isocyanate. The reaction takes place under controlled conditions and yields the desired product in good yield and purity. The synthesis method of this compound has been optimized to ensure reproducibility and scalability.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-16-6-5-13-12(15)14(11-2-3-11)8-10-4-7-17-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKIBMOVFOKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N(CC1=CSC=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

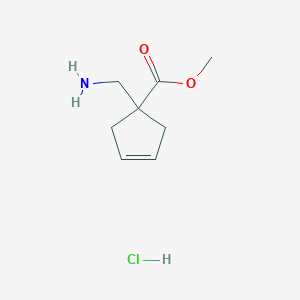
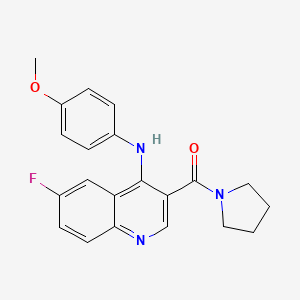
![(NZ)-N-[2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B2899616.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B2899617.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,5-dimethylthiophene-3-carboxylate](/img/structure/B2899618.png)
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide](/img/structure/B2899620.png)
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide](/img/structure/B2899623.png)
![3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2899624.png)
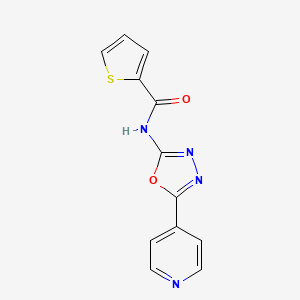
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2899628.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2899633.png)
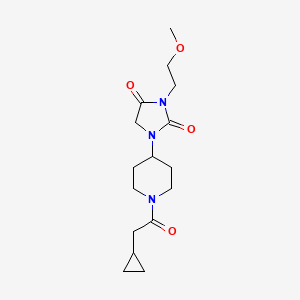
![Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)